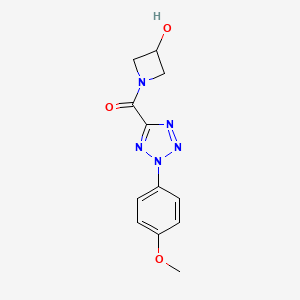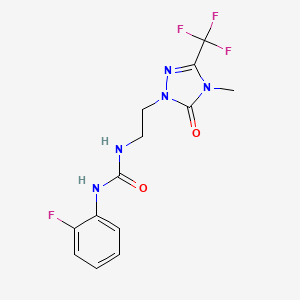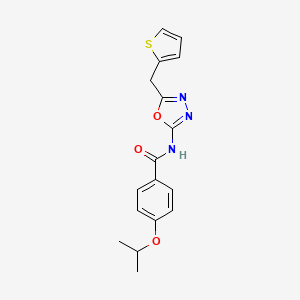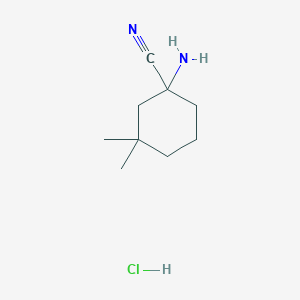
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also known as FLX-787 or BX-1475, is a small molecule drug that has been developed for the treatment of various neurological disorders. This drug has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Scientific Research Applications
Medicinal Chemistry and Anticonvulsant Activity Research has been conducted on the synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, demonstrating their potential anticonvulsant activity in various animal models of epilepsy. These compounds, which share structural similarities with the specified acetamide, have shown promising results in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. This highlights the compound's relevance in the development of new anticonvulsant drugs (Obniska et al., 2015).
Kinase Inhibitory and Anticancer Activities Another area of application is in the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, which have been evaluated for their Src kinase inhibitory and anticancer activities. Compounds related to the specified acetamide have been synthesized to understand better the structure-activity relationships essential for designing potent inhibitors against specific cancer types (Fallah-Tafti et al., 2011).
Metabolic Stability and PI3K/mTOR Inhibition Studies on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various heterocycles to improve metabolic stability. These investigations provide insights into designing compounds with enhanced pharmacokinetic profiles for potential cancer therapies (Stec et al., 2011).
Antibacterial Activity Research on fluoronaphthyridines as antibacterial agents has led to the synthesis of compounds with significant in vitro and in vivo antibacterial activities against various bacterial strains. This indicates the potential use of related acetamide compounds in developing new antibacterial drugs (Bouzard et al., 1992).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c17-12-3-1-11(2-4-12)16(7-8-16)10-18-13(20)9-19-14(21)5-6-15(19)22/h1-4H,5-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVYWMGAXYCTCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)


![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)
![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)


![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)


![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)
